4-Cyanopyridine-2-sulfonic acid
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Overview
Description
4-Cyanopyridine-2-sulfonic acid is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a cyano group (-CN) at the 4-position and a sulfonic acid group (-SO3H) at the 2-position of the pyridine ring. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the sulfonation of 4-cyanopyridine using sulfuric acid or oleum, followed by purification to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of 4-cyanopyridine-2-sulfonic acid may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Cyanopyridine-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-Cyanopyridine-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.
Biology: The compound can be utilized in the development of bioactive molecules and enzyme inhibitors.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-cyanopyridine-2-sulfonic acid involves its interaction with specific molecular targets. The cyano and sulfonic acid groups can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and enzymatic activities, making the compound valuable in medicinal chemistry .
Comparison with Similar Compounds
4-Cyanopyridine: Lacks the sulfonic acid group, making it less versatile in certain applications.
2-Cyanopyridine: Has the cyano group at the 2-position, leading to different reactivity and properties.
4-Sulfonic Acid Pyridine: Lacks the cyano group, affecting its chemical behavior and applications.
Uniqueness: 4-Cyanopyridine-2-sulfonic acid is unique due to the presence of both cyano and sulfonic acid groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C6H4N2O3S |
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Molecular Weight |
184.17 g/mol |
IUPAC Name |
4-cyanopyridine-2-sulfonic acid |
InChI |
InChI=1S/C6H4N2O3S/c7-4-5-1-2-8-6(3-5)12(9,10)11/h1-3H,(H,9,10,11) |
InChI Key |
ZBKKXBDCBOQMDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C#N)S(=O)(=O)O |
Origin of Product |
United States |
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